ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 3-ethoxyacrylate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazole-4-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Similar structure but lacks the ethoxy group at the 3-position.
3,5-Dimethyl-1H-pyrazole-4-carboxylate: Contains methyl groups instead of ethoxy groups.
Ethyl 4-pyrazolecarboxylate: Another pyrazole derivative with different substituents.
Uniqueness
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride is unique due to the presence of the ethoxy group at the 3-position, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H13ClN2O3 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
ethyl 5-ethoxy-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-12-7-6(5-9-10-7)8(11)13-4-2;/h5H,3-4H2,1-2H3,(H,9,10);1H |
InChI Key |
JHINHTUICJKYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1)C(=O)OCC.Cl |
Origin of Product |
United States |
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